molecular formula C14H18N4O B2946694 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one CAS No. 2034283-38-8

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2946694
CAS No.: 2034283-38-8
M. Wt: 258.325
InChI Key: JGAXZHNPVCOMMN-UHFFFAOYSA-N
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Description

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Biochemical Analysis

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, would need to be investigated further.

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors, indicating potential binding interactions with biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common synthetic route is the reaction of 2-aminopyridine with arylglyoxals and Meldrum’s acid, followed by subsequent functionalization steps[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). The reaction conditions often require the use of catalysts, such as transition metals, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and safety considerations. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_3{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: : Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one is similar to other imidazo[1,2-a]pyridine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • Imidazo[1,2-a]pyridine

  • Imidazo[1,2-a]pyrimidine

  • Imidazo[1,2-a]pyrazine

These compounds share the imidazo[1,2-a] core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-12(19)17-8-6-16(7-9-17)10-13-11-18-5-3-2-4-14(18)15-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAXZHNPVCOMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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